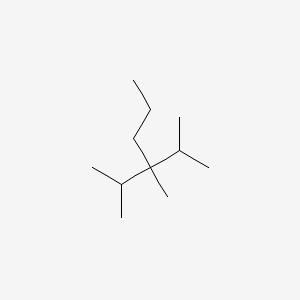
2,3-Dimethyl-3-(propan-2-yl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-3-(propan-2-yl)hexane is a branched alkane with the molecular formula C₁₁H₂₄ . It is a hydrocarbon that consists of a hexane backbone with two methyl groups and one isopropyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3-(propan-2-yl)hexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative with isopropyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from other reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-3-(propan-2-yl)hexane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alkanes or alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) for reduction. Substitution reactions may require halogens like chlorine (Cl₂) or bromine (Br₂) under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield alcohols or ketones, while reduction may produce simpler alkanes .
Scientific Research Applications
2,3-Dimethyl-3-(propan-2-yl)hexane has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of branched alkanes.
Biology: It may be used in studies involving the metabolism and degradation of hydrocarbons by microorganisms.
Medicine: Research may explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It can be used as a solvent or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-3-(propan-2-yl)hexane exerts its effects depends on the specific reaction or application. In chemical reactions, it may act as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved can vary based on the reaction conditions and the presence of specific catalysts or reagents .
Comparison with Similar Compounds
2,3-Dimethyl-3-(propan-2-yl)hexane can be compared with other similar branched alkanes, such as:
2,2-Dimethyl-3-(propan-2-yl)hexane: This compound has a similar structure but with different branching patterns.
2,3-Dimethylbutane: A smaller branched alkane with fewer carbon atoms.
3-Methylpentane: Another branched alkane with a different arrangement of methyl groups
The uniqueness of this compound lies in its specific branching pattern, which can influence its chemical and physical properties, such as boiling point, solubility, and reactivity .
Properties
CAS No. |
61868-64-2 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,3-dimethyl-3-propan-2-ylhexane |
InChI |
InChI=1S/C11H24/c1-7-8-11(6,9(2)3)10(4)5/h9-10H,7-8H2,1-6H3 |
InChI Key |
XVWGUCNHEXRNJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



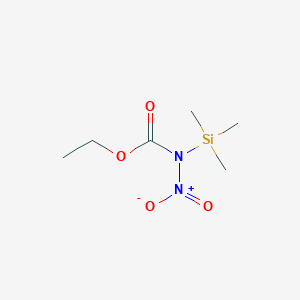
![2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate](/img/structure/B14561645.png)
![3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14561661.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide](/img/structure/B14561664.png)
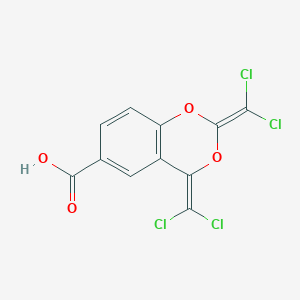
![2-Bromo-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one](/img/structure/B14561675.png)

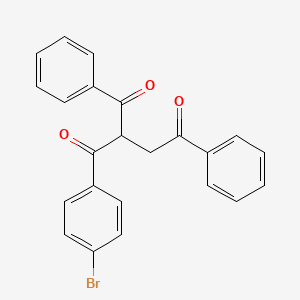
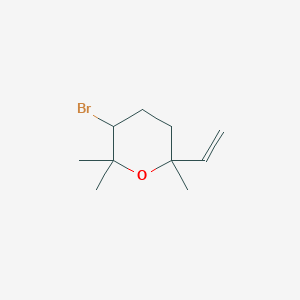
![(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol](/img/structure/B14561690.png)
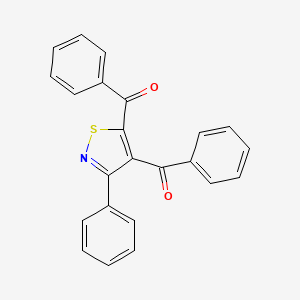
![2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole](/img/structure/B14561706.png)
![2-{4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14561708.png)
